molecular formula C22H18O6 B2702021 8-Ethoxy-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one CAS No. 896034-71-2

8-Ethoxy-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one

Cat. No. B2702021
M. Wt: 378.38
InChI Key: VSTHVDQGXZSQTO-UHFFFAOYSA-N
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Description

The compound “8-Ethoxy-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one” is a derivative of chromen-2-one, which is a class of oxygen-containing heterocycles . Chromen-2-one acts as a major building block in a large class of medicinal compounds .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel catalysts and their application in the Michael addition for the synthesis of Warfarin and its analogues have been demonstrated, highlighting the potential of using polymeric supports for organic bases in environmentally friendly conditions. This approach has shown high conversion yields and reusability of the catalytic systems (Alonzi et al., 2014).
  • Research on the design and synthesis of thiazolidin-4-ones based on coumarin derivatives has been conducted, exploring the structural elucidation of products and their potential antibacterial activities against various bacterial strains (Čačić et al., 2009).

Biological Activities

  • Studies have shown the antibacterial effects and the synthesis of new derivatives of 4-hydroxy-chromen-2-one, indicating significant bacteriostatic and bactericidal activity in synthesized compounds, highlighting their potential as novel organic compounds with high levels of antibacterial activity (Behrami & Dobroshi, 2019).
  • The preparation of analogues of a specific small chemical compound identified as an inhibitor of the phosphoinositide 3-kinase (PI3K) and their antiproliferative activities against tumor cell lines have been investigated, showing potent effects and suggesting anti-angiogenesis activity (Yin et al., 2013).

Antimicrobial and Antitumor Applications

  • Novel synthesis methods for pyrazol-4-yl- and 2H-chromene-based substituted anilines have been reported, with some compounds demonstrating significant antibacterial and antifungal activity, indicating potential applications in developing fluorescence probes for biological imaging or antimicrobial agents (Banoji et al., 2022).

Molecular Modeling and Docking Studies

  • Synthesis, antimicrobial activity, and molecular modeling of novel chromen-2-one derivatives have been explored, showing significant antibacterial and antifungal activity. The docking studies with oxidoreductase protein organisms provided insights into the structural basis for the observed inhibitory potency, offering a promising avenue for the development of new antimicrobial agents (Mandala et al., 2013).

Future Directions

The future directions for “8-Ethoxy-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one” would likely depend on its potential applications, particularly in medicinal chemistry given its chromen-2-one backbone .

properties

IUPAC Name

8-ethoxy-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-3-25-14-8-9-15-16(12-20(23)27-19(15)11-14)17-10-13-6-5-7-18(26-4-2)21(13)28-22(17)24/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTHVDQGXZSQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OCC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethoxy-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one

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